Product packaging for Gallium chloride Ga-67(Cat. No.:)

Gallium chloride Ga-67

Cat. No.: B10795643
M. Wt: 173.28 g/mol
InChI Key: UPWPDUACHOATKO-MPZFSRPWSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gallium chloride Ga-67 is the chloride salt form of a gallium-67 radioisotope, serving as a crucial starting material for developing radiopharmaceuticals in nuclear medicine research. With a physical half-life of 78.3 hours (approximately 3.26 days), it is well-suited for experiments requiring extended tracing periods . The isotope decays by electron capture, emitting gamma photons with energies ideal for Single-Photon Emission Computed Tomography (SPECT) imaging, primarily at 93 keV (39%), 184 keV (21%), and 300 keV (17%) . This product is synthesized in a cyclotron through the proton bombardment of enriched zinc targets, followed by dissolution and purification to yield a solution of Ga-67 in chloride form . The primary research value of this compound lies in its function as a precursor for radiolabeling. It is typically complexed with sodium citrate to form Gallium Citrate Ga-67, a diagnostic agent used in research models to study Hodgkin's disease, lymphomas, bronchogenic carcinoma, and acute inflammatory lesions . The mechanism of uptake in biological systems is multifaceted. Gallium (Ga³⁺) is a ferric iron (Fe³⁺) mimic that, after administration, binds to the iron-transport protein transferrin in the bloodstream . The resulting transferrin-Ga-67 complex is delivered to tissues with high metabolic activity, where it enters cells via transferrin receptor-mediated endocytosis. This mechanism leads to significant accumulation in tumors and inflammatory sites, which often exhibit increased vascular permeability and elevated expression of transferrin receptors . Once inside cells, gallium localizes predominantly in the lysosomal compartment . Beyond its established role in imaging, Gallium-67 is the subject of renewed scientific interest as a therapeutic radionuclide. It emits Auger electrons with a short tissue range, causing significant DNA damage in targeted cells and demonstrating potent cytotoxicity upon internalization, making it a promising candidate for targeted radionuclide therapy in research settings . Furthermore, its chemical identity with the positron emitter Gallium-68 positions it as a valuable tool for pre-clinical theranostic research, allowing the same targeting molecule to be used for both SPECT imaging with Ga-67 and therapy planning . This product is supplied as a sterile solution in hydrochloric acid and is intended for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans. Researchers must handle this material with appropriate safety protocols for radioactive substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Ga B10795643 Gallium chloride Ga-67

Properties

Molecular Formula

Cl3Ga

Molecular Weight

173.28 g/mol

IUPAC Name

gallium-67(3+);trichloride

InChI

InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3/i;;;1-3

InChI Key

UPWPDUACHOATKO-MPZFSRPWSA-K

Isomeric SMILES

[Cl-].[Cl-].[Cl-].[67Ga+3]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ga+3]

Origin of Product

United States

Ii. Radiochemistry and Production Methodologies of Gallium 67

Cyclotron Production Principles and Techniques

Gallium-67 is artificially produced in a cyclotron, a type of particle accelerator. radiacode.com The production involves bombarding a specific target material with accelerated charged particles, typically protons, to induce a nuclear reaction. nih.govuct.ac.za

The most common and efficient method for producing Gallium-67 is the proton bombardment of isotopically enriched Zinc-68 (⁶⁸Zn) targets. nih.govradiacode.com This process is typically carried out in medium-energy cyclotrons (e.g., 30 MeV) with proton beams around 21-26 MeV. nih.govbrieflands.com The primary nuclear reaction is ⁶⁸Zn(p, 2n)⁶⁷Ga. nih.goviaea.org

While enriched ⁶⁸Zn is the preferred target material for achieving high purity and yield, other production routes using natural zinc (natZn) or different zinc isotopes exist, though they are not as routinely utilized. nih.gov These alternative reactions can be induced by either protons or deuterons. nih.govcern.ch Theoretical studies and calculations using evaluated nuclear data libraries help in optimizing production parameters, such as proton energy and target thickness, to maximize the yield of ⁶⁷Ga. researchgate.net For instance, calculations show that the ⁶⁷Ga radioactivity yield from the ⁶⁸Zn(p,2n)⁶⁷Ga reaction increases significantly as proton energy is raised from 15 MeV to 30 MeV. researchgate.net

Table 1: Common Nuclear Reactions for Gallium-67 Production

Target Material Projectile Nuclear Reaction Typical Proton Energy (MeV) Comments
Enriched Zinc-68 (⁶⁸Zn) Proton (p) ⁶⁸Zn(p, 2n)⁶⁷Ga ~21-26 Most common, high-yield production route. nih.govbrieflands.com
Enriched Zinc-67 (⁶⁷Zn) Proton (p) ⁶⁷Zn(p, n)⁶⁷Ga 15 An alternative route, though less common than using ⁶⁸Zn. nih.govresearchgate.net
Natural Zinc (natZn) Proton (p) natZn(p, xn)⁶⁷Ga 21 Produces ⁶⁷Ga but with lower yield and more isotopic impurities. nih.govxml-journal.net

The isotopic purity of the final Gallium-67 product is a critical quality parameter. When producing ⁶⁷Ga, other radioactive isotopes can be co-produced, which are considered impurities. The choice of target material and the energy of the bombarding particles are key factors influencing the level of these impurities. researchgate.netsnmjournals.org

Using highly enriched ⁶⁸Zn targets significantly minimizes the formation of other gallium radioisotopes. snmjournals.org However, even with enriched targets, contaminants like Gallium-66 (⁶⁶Ga) can be produced. researchgate.netsnmjournals.org When natural zinc is used as the target, a wider range of radioactive impurities can be generated due to nuclear reactions with other stable zinc isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁷⁰Zn). researchgate.net These impurities can include ⁶⁶Ga and Zinc-65 (⁶⁵Zn). snmjournals.org For example, at calibration, a typical ⁶⁷Ga preparation may contain not less than 98.9% ⁶⁷Ga, with ⁶⁶Ga contributing less than 1% and ⁶⁵Zn less than 0.1%. snmjournals.org Careful selection of the proton energy window can help to optimize the ⁶⁸Zn(p, 2n)⁶⁷Ga reaction while minimizing competing reactions that produce impurities. mdpi.com

Target Materials and Nuclear Reactions for Ga-67 Synthesis

Post-Production Chemical Purification and Formulation

Following irradiation, the newly synthesized Gallium-67 must be chemically separated from the bulk target material (zinc) and any metallic impurities, such as copper from the target support. brieflands.comiaea.org This purification is essential to obtain a high-purity, carrier-free product suitable for research and labeling.

Several techniques have been developed for the radiochemical separation of ⁶⁷Ga. These methods typically involve dissolving the irradiated zinc target in a strong acid, such as hydrochloric acid (HCl), followed by a purification step. iaea.orgakjournals.com

Common separation methods include:

Solvent Extraction: This technique uses an organic solvent, such as di-isopropyl ether (DIPE) or tributyl phosphate (B84403) (TBP), to selectively extract ⁶⁷Ga from the acidic aqueous solution containing the dissolved zinc target. cern.chxml-journal.netiaea.org The zinc remains in the aqueous layer, and the ⁶⁷Ga can be recovered from the organic phase. iaea.org

Ion-Exchange Chromatography: This is a widely used method where the dissolved target solution is passed through a column containing an ion-exchange resin. nih.goviaea.org Depending on the specific resin and acid concentration, ⁶⁷Ga can be retained on the column while zinc and other impurities are washed away, after which the purified ⁶⁷Ga is eluted. researchgate.netnih.goviaea.org Both anion-exchange (e.g., Dowex 21K) and cation-exchange (e.g., Dowex 50W-X8) resins have been successfully employed. nih.goviaea.org

Adsorbent Resin Chromatography: Nonionic, polar adsorbent resins like Amberlite XAD-7 or Amberchrom CG-71cd have also been used for separation. researchgate.netresearchgate.net For example, ⁶⁷Ga can be adsorbed onto an Amberlite XAD-7 column from a 7M HCl solution while zinc and copper pass through. The ⁶⁷Ga is then eluted with distilled water. researchgate.net

Precipitation: A rapid separation can be achieved by precipitation. akjournals.com By adjusting the pH of the dissolved target solution with sodium hydroxide (B78521) (NaOH), gallium hydroxide precipitates while zinc and copper remain in solution under specific conditions. akjournals.com

Table 2: Comparison of Radiochemical Separation Methods for Gallium-67

Separation Method Principle Common Reagents Advantages
Solvent Extraction Differential solubility of metal chlorides in aqueous and organic phases. Di-isopropyl ether (DIPE), Tributyl phosphate (TBP), HCl. Effective for separating gallium from bulk zinc. cern.chiaea.org
Ion-Exchange Chromatography Differential binding of ions to a charged resin. Dowex resins, HCl, Citrate (B86180) buffers. High purity, well-established, allows for recycling of enriched target material. nih.govnih.gov
Adsorbent Resin Chromatography Adsorption onto a nonionic, polar polymer resin. Amberlite XAD-7, Amberchrom resins, HCl. Simple, efficient, can be automated. researchgate.netresearchgate.net

After purification, the Gallium-67 is formulated into a chemical form suitable for its intended application. For radiolabeling, ⁶⁷Ga is typically required as a simple salt, most commonly Gallium-67 chloride ([⁶⁷Ga]GaCl₃) in a dilute acid solution. nih.govnih.gov

Commercially, Gallium-67 is often supplied as Gallium-67 citrate. nih.govopenmedscience.com The citrate ion forms a very strong complex with the Ga³⁺ ion, which can prevent its efficient binding to other molecules in subsequent labeling procedures. snmjournals.orgresearchgate.net Therefore, for many research applications that involve conjugating ⁶⁷Ga to biomolecules, it is necessary to first convert the citrate form to the chloride form. snmjournals.orgnih.gov

A simple and rapid procedure for this conversion involves the use of a silica-based solid-phase extraction cartridge (e.g., Sep-Pak). nih.govnih.gov The ⁶⁷Ga-citrate solution is passed through the silica (B1680970) cartridge, which retains the ⁶⁷Ga. The cartridge is then washed with water to remove the citrate ions, and the purified [⁶⁷Ga]GaCl₃ is subsequently eluted with a dilute HCl solution. snmjournals.orgresearchgate.netnih.gov This provides a citrate-free ⁶⁷Ga chloride solution ready for radiolabeling reactions. snmjournals.org

Radiochemical Separation Processes from Target Materials

Radiopharmaceutical Development and Ligand Conjugation for Gallium-67

The development of ⁶⁷Ga-based radiopharmaceuticals involves attaching the radionuclide to a targeting biomolecule, such as a monoclonal antibody (mAb) or a peptide. nih.gov This is achieved through a process called ligand conjugation. A bifunctional chelator is used, which is a molecule that has one group that binds strongly to the gallium ion and another group that can be covalently attached to the biomolecule. mdpi.com

The extensive research into Gallium-68 for PET imaging has led to the development of a wide array of excellent chelators that are also suitable for Gallium-67. nih.gov The longer half-life of ⁶⁷Ga compared to ⁶⁸Ga (78.3 hours vs. 68 minutes) means that there is less kinetic constraint on the labeling reaction, allowing for the use of complexes with high thermodynamic stability, which is crucial for in vivo applications. nih.govmdpi.com

Key chelators for gallium include:

NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid): Derivatives of this macrocyclic ligand are considered a benchmark for gallium labeling due to high stability and mild reaction conditions. nih.gov

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another widely used macrocyclic chelator, often employed in clinically approved radiopharmaceuticals. brieflands.comresearchgate.net

DFO (Deferoxamine): A linear chelator that was one of the first used for labeling biomolecules with gallium radioisotopes. nih.govmdpi.com

THP (Tris(hydroxypyridinone)): A class of chelators that has shown promise for theranostic applications with Gallium-67. nih.gov

The conjugation of these chelators to biomolecules like the antibody Trastuzumab or RGD peptides allows for the creation of ⁶⁷Ga-labeled probes for targeted research applications. nih.govbrieflands.com The development of new site-specific conjugation techniques and novel ligands continues to advance the potential of creating highly specific and stable Gallium-67 based radiopharmaceuticals. nih.gov

Table 3: Key Bifunctional Chelators for Gallium-67 Conjugation

Chelator Abbreviation Type Key Features
1,4,7-triazacyclononane-N,N',N''-triacetic acid NOTA Macrocyclic High thermodynamic stability, mild labeling conditions. nih.gov
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA Macrocyclic Widely used in FDA-approved Ga-68 agents, suitable for Ga-67. brieflands.comresearchgate.net
Deferoxamine DFO Linear Siderophore One of the earliest chelators used for gallium radiolabeling. nih.govmdpi.com

Fundamental Principles of Radiogallium Chelation Chemistry

The application of Gallium-67 (Ga-67) in nuclear medicine is critically dependent on the principles of coordination chemistry, which govern how the gallium ion is securely held within a molecule. In physiological systems, gallium exists predominantly in its +3 oxidation state (Ga(III)). researchgate.net The Ga(III) ion is classified as a hard acid according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, meaning it has a high positive charge density and low polarizability. nih.gov This characteristic dictates its strong preference for binding with hard donor atoms, primarily oxygen and, to a lesser extent, nitrogen. nih.govresearchgate.net

The coordination chemistry of Ga(III) is quite similar to that of the high-spin iron(III) ion, which is significant because it explains the potential for in vivo competition with iron-transport proteins like transferrin. researchgate.net To prevent the Ga-67 from being released from its carrier molecule and sequestered by these proteins, it must be complexed by a chelator. A chelator is a polydentate ligand that can form multiple bonds with the central metal ion, creating a stable, ring-like structure called a chelate. For Ga(III), ligands that offer multiple hard donor atoms, such as carboxylate (-COO⁻) or phenolate (B1203915) (-O⁻) oxygen atoms and amine (-NH₂) nitrogen atoms, are most effective. researchgate.netresearchgate.net

Ga(III) typically forms six-coordinate complexes with an octahedral or pseudo-octahedral geometry. researchgate.netmdpi.com The stability of these complexes is paramount. This stability is described by two key concepts: thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the strength of the bond between the metal and the chelator, often quantified by the stability constant (log K). nih.gov Kinetic inertness refers to the resistance of the complex to dissociation or ligand exchange reactions, such as transmetalation with competing proteins. nih.gov An ideal chelator for Ga-67 will form a complex that is both thermodynamically stable and kinetically inert under physiological conditions to ensure the radionuclide remains attached to its targeting biomolecule as it travels through the body. nih.govnih.gov

Design and Synthesis of Novel Chelators for Ga-67 Bioconjugation

To deliver Ga-67 to specific biological targets, chelators are designed as 'bifunctional' molecules. nih.gov A bifunctional chelator (BFC) has two key components: a strong metal-binding moiety that securely complexes the Ga(III) ion and a reactive functional group (such as a primary amine, carboxylic acid, or isothiocyanate) that can be covalently attached to a targeting biomolecule like a peptide or antibody. researchgate.netnih.gov The development of radiopharmaceuticals relies heavily on the design and synthesis of BFCs that can be efficiently labeled with Ga-67 to yield complexes with high in vivo stability. acs.org

Chelators for Ga-67 can be broadly categorized into two main classes: macrocyclic and acyclic ligands. researchgate.net

Macrocyclic Chelators: These ligands feature a pre-organized ring structure that provides high thermodynamic stability and kinetic inertness. uni-mainz.de

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used. researchgate.net While the Ga(DOTA) complex has a significant stability constant, it is lower than that of other chelators like NOTA, and labeling often requires heating, which can be detrimental to sensitive biomolecules. mdpi.comnih.gov

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives are considered the benchmark for Ga-67 labeling. nih.gov They form exceptionally stable complexes under mild conditions (room temperature) and demonstrate excellent in vivo stability. nih.gov

Other macrocyclic chelators like TACN (1,4,7-triazacyclononane) and PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) have also been developed, with PCTA showing superior stability compared to DOTA. researchgate.netnih.gov

Acyclic Chelators: These are open-chain ligands that offer more flexibility. While sometimes less stable than their macrocyclic counterparts, they can be designed for rapid labeling at room temperature.

DTPA (diethylenetriaminepentaacetic acid) has been used for Ga-67 labeling, often by reacting DTPA bis-anhydride with amine groups on proteins. mdpi.comiaea.org

HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) and its clinically successful conjugate HBED-CC are highly effective for Ga-67, forming stable complexes at room temperature. researchgate.netmdpi.com

Siderophores , such as Deferoxamine (DFO) , are naturally occurring iron chelators that also show high affinity for Ga-67 and have been used to label proteins. nih.govnih.gov

Tris(hydroxypyridinones) (THP) are another class of chelators that enable very rapid and efficient Ga-67 labeling under mild conditions, making them suitable for sensitive peptides and proteins. nih.govacs.org

The synthesis of these BFCs often involves multi-step processes with protecting group strategies to ensure the correct functional group is available for bioconjugation. mdpi.com

Table 1: Comparison of Common Chelators for Gallium-67

ChelatorClassTypical Labeling ConditionsGa(III) Stability Constant (log K)Key Features
NOTAMacrocyclicRoom Temperature, <1 hr nih.gov~31.0 nih.govBenchmark for stability and mild labeling. nih.gov
DOTAMacrocyclicRequires heating (80-100°C) mdpi.com~21.3 - 26.0 researchgate.netnih.govWidely used; also applicable for therapeutic radiometals. nih.gov
DFOAcyclic (Siderophore)Mild conditions~29.7 nih.govHigh stability; used in early antibody labeling. nih.govnih.gov
HBED-CCAcyclicRoom Temperature mdpi.comHighForms multiple isomers; used in FDA-approved agents. mdpi.com
THPAcyclicRoom Temperature, <5 min acs.orgHighExtremely rapid labeling suitable for sensitive biomolecules. nih.govacs.org

Radiochemical Labeling Efficiency and Optimization

Radiochemical labeling efficiency refers to the percentage of the initial Ga-67 radioactivity that is successfully incorporated into the desired chelator-biomolecule conjugate. Achieving high efficiency is crucial for producing a radiopharmaceutical with high specific activity and minimal impurities. Several factors influence the efficiency of the labeling reaction:

pH: The pH of the reaction medium is critical. For most chelators, labeling is optimal in a slightly acidic buffer (pH range of 4-5). iaea.org This is because at lower pH values, protons compete with the Ga(III) ion for the donor atoms on the chelator. At higher, more neutral or basic pH, Ga(III) is prone to hydrolysis, forming insoluble gallium hydroxide species ([Ga(OH)₃]) that are unavailable for chelation. researchgate.net

Temperature: The optimal temperature varies significantly depending on the chelator. Kinetically inert macrocycles like DOTA often require heating (e.g., 95-100°C) to achieve high labeling yields within a practical timeframe. mdpi.comacs.org In contrast, many acyclic chelators (e.g., THP) and some macrocycles (e.g., NOTA) can be labeled efficiently at room temperature, which is advantageous for heat-sensitive biomolecules like proteins and antibodies. nih.govacs.orgnih.gov

Concentration: The concentrations of the chelator-conjugated precursor and the Ga-67 solution impact the reaction kinetics. While higher precursor concentrations can drive the reaction forward, the goal is often to use low chelator concentrations to achieve a high specific activity (the amount of radioactivity per mole of the compound). researchgate.net

Reaction Time: The incubation time must be sufficient to allow the chelation to reach completion. This can range from less than five minutes for highly efficient systems like THP to 30 minutes or more for others. acs.orgijrr.com

Purity of Ga-67: The starting Ga-67, typically supplied as [⁶⁷Ga]GaCl₃ in dilute acid, must be free from competing metal ion impurities that could occupy the chelator. nih.govresearchgate.net

Optimization studies are performed to find the ideal balance of these parameters for a given BFC-biomolecule conjugate, aiming for a radiochemical yield of over 95%. acs.orgnih.gov

Assessment of Radiochemical Purity and Stability in Research Settings

After the labeling reaction, it is essential to verify the quality of the resulting Ga-67 radiopharmaceutical. This involves assessing its radiochemical purity and stability.

Radiochemical Purity (RCP) is the proportion of the total radioactivity in the sample that is in the desired chemical form (i.e., [⁶⁷Ga]Ga-BFC-biomolecule). Unbound Ga-67 or hydrolyzed species are considered radiochemical impurities. Common methods for assessing RCP in research settings include:

Thin-Layer Chromatography (TLC): This is a rapid and simple method. A small spot of the product is placed on a stationary phase (like a silica gel or ITLC strip), and a mobile phase (solvent) is allowed to move up the strip. ijrr.comijrr.com Different chemical species will travel at different rates (expressed as a Retention factor, Rf), allowing for the separation and quantification of the labeled conjugate from free Ga-67. ijrr.comijrr.com For example, in many systems, the labeled protein remains at the origin (Rf = 0.0) while smaller impurities like free Ga-DTPA move with the solvent front (Rf = 0.9-1.0). ijrr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and precise chromatographic technique. It provides high-resolution separation of the product from precursors and impurities, allowing for accurate quantification. brieflands.com It is considered a gold-standard method for purity analysis.

Stability testing ensures that the radiolabeled complex remains intact over time and under physiological conditions. This is crucial as dissociation in vivo would lead to non-targeted radiation exposure. Stability is typically assessed by:

In Vitro Stability in Saline/PBS: The final product is stored in a buffer like phosphate-buffered saline (PBS) at room temperature or 37°C, and its RCP is measured at various time points (e.g., 2, 4, 24 hours) to check for degradation. ijrr.comnih.gov

Serum Stability: To mimic in vivo conditions more closely, the radiolabeled compound is incubated in human or animal serum at 37°C. brieflands.comnih.gov Aliquots are analyzed over time by methods like TLC, HPLC, or gel filtration to determine the percentage of Ga-67 that remains bound to the conjugate versus what has dissociated or transchelated to serum proteins like transferrin. acs.orgbrieflands.com For instance, studies have shown that some Ga-67 labeled DOTA conjugates can lose over 20% of the radionuclide in less than an hour when challenged with apo-transferrin, while NOTA complexes remain highly stable. acs.org

Table 2: Research Findings on Stability of Ga-67 Labeled Compounds

CompoundTest ConditionTime PeriodObserved Stability / Radiochemical PurityReference
[⁶⁷Ga]Ga-DOTA-Bn-TOC (Isomer A')apoTf challenge24 hoursSignificantly higher stability than [⁶⁷Ga]Ga-DOTATOC acs.org
[⁶⁷Ga]Ga-p-NO₂-Bn-NOTATransmetalation to transferrinNot specifiedBetter stability compared to [⁶⁷Ga]Ga-p-NO₂-Bn-DOTA acs.org
[⁶⁷Ga]Ga-DTPA-rituximabHuman SerumSeveral hoursHigh affinity, retained radiolabel ijrr.com
[⁶⁷Ga]Ga-Maltolate (MAL)Human Serum at 37°C48 hoursRCP remained >98% brieflands.com
[⁶⁷Ga]-P04087 (NODAGA-peptide)Human Serum at 37°CNot specifiedRapidly degraded without protease inhibitor nih.gov
[⁶⁷Ga]-NOTA-GPM2 NanoparticlesIn vitro48 hours>90% intact nih.gov

Iii. Mechanisms of Biological Interaction and Cellular Uptake of Gallium 67

Iron Mimicry and Binding to Endogenous Biomolecules

Once in the bloodstream, Ga-67 does not remain as a free ion but rapidly binds to a variety of endogenous biomolecules, most notably those involved in iron transport and storage. drugbank.comsnmjournals.org This interaction is fundamental to its subsequent localization in various tissues.

The primary carrier of Ga-67 in the plasma is transferrin, the main iron-transporting protein. richtlijnendatabase.nlauntminnie.com The binding of Ga-67 to transferrin is a critical step that facilitates its transport throughout the body and its delivery to cells. patsnap.com The Ga-67-transferrin complex is recognized by transferrin receptors on cell surfaces, initiating the process of cellular uptake. oup.comosti.govoup.com Studies have shown a direct correlation between the presence of transferrin and the cellular uptake of Ga-67. For instance, in vitro studies with EMT-6 sarcoma cells demonstrated that an appreciable cellular uptake of Ga-67 only occurred after the addition of transferrin to the medium. nih.gov The affinity of the cellular receptor for transferrin in these cells was determined to be 5 x 10⁶ l/mole, with approximately 500,000 receptors per cell. nih.gov

The interaction between Ga-67 and transferrin has been quantified, with one molecule of Ga³⁺ binding per binding site, and there are two such sites on each transferrin molecule. snmjournals.org The intrinsic association constant (K) for the binding of Ga-67 to transferrin in Waymouth's tissue-culture medium was calculated to be 2.5 x 10¹⁹ liters/mol. snmjournals.org

Besides transferrin, other iron-binding proteins and molecules play a significant role in the complexation and localization of Ga-67.

Lactoferrin: This iron-binding protein is found in high concentrations in polymorphonuclear leukocytes and at sites of inflammation. researchgate.net Lactoferrin has a greater affinity for gallium than transferrin. richtlijnendatabase.nl In inflammatory foci, the gallium-transferrin complex can pass into the extracellular space, where a competitive process occurs. Lactoferrin present at the site can bind to gallium, forming a gallium-lactoferrin complex. richtlijnendatabase.nl This mechanism is particularly relevant in the accumulation of Ga-67 in inflammatory lesions and certain tumors like malignant lymphomas, which have high concentrations of lactoferrin. richtlijnendatabase.nl Research has confirmed that lactoferrin is a major Ga-67-binding protein within polymorphonuclear neutrophils. researchgate.net

Ferritin: Ferritin is an intracellular iron storage protein. richtlijnendatabase.nl While Ga-67 does not readily bind to apo-ferritin (the iron-free form), it can bind to ferritin once iron is present. nih.gov However, the transfer of Ga-67 from its complex with transferrin to ferritin is inhibited by apotransferrin, suggesting that Ga-67 does not easily move from transferrin to ferritin within the cell. nih.gov In vivo studies in rats have shown that intravenously injected Ga-67 was not found in the ferritin fractions of the liver, kidney, or tumors, supporting the idea that cytoplasmic Ga-67 is not labile enough to bind to ferritin. nih.gov Nevertheless, regardless of the uptake mechanism, a significant amount of intracellular Ga-67 has been found associated with immunoprecipitable ferritin. aacrjournals.orgnih.gov

Siderophores: These are low-molecular-weight chelates produced by bacteria and other microorganisms to sequester iron. drugbank.comrichtlijnendatabase.nl Siderophores have an exceptionally high binding affinity for Ga-67, even greater than that of lactoferrin and transferrin. snmjournals.org Bacteria can directly take up Ga-67 through the action of these siderophores, which facilitates the intracellular incorporation of the radionuclide. richtlijnendatabase.nl This is a key mechanism for the localization of Ga-67 in bacterial infections. snmjournals.org

BiomoleculeRole in Ga-67 InteractionRelative Binding Affinity for Gallium
Transferrin Primary plasma transport protein, facilitates cellular uptake via its receptor. richtlijnendatabase.nlauntminnie.comHigh snmjournals.org
Lactoferrin Binds Ga-67 at sites of inflammation and in certain tumors. richtlijnendatabase.nlresearchgate.netHigher than Transferrin snmjournals.orgrichtlijnendatabase.nl
Ferritin Intracellular storage; binds Ga-67, but transfer from transferrin is limited. richtlijnendatabase.nlnih.govLower than Transferrin and Lactoferrin snmjournals.org
Siderophores Facilitate direct uptake of Ga-67 by microorganisms. snmjournals.orgrichtlijnendatabase.nlHighest snmjournals.org

Interaction with Transferrin and Other Iron-Binding Proteins

Cellular and Subcellular Transport Pathways

The entry of Ga-67 into cells is a complex process involving multiple pathways, both dependent on and independent of the transferrin receptor.

The primary and most well-studied mechanism for Ga-67 uptake by tumor cells is mediated by the transferrin receptor (TfR). oup.comosti.govoup.com Studies on various tumor cell lines, including EMT-6 sarcoma and human lymphoid cells, have demonstrated a common pathway for the uptake of both Ga-67 and iron, which is dependent on kinetically identical transferrin receptors. oup.comosti.gov A positive correlation has been observed between the density of TfR on lymphoid cells and the extent of Ga-67 uptake. nih.gov The blockade of the TfR with monoclonal antibodies significantly inhibits Ga-67 uptake, confirming the receptor's crucial role. nih.gov This uptake is an active and saturable mechanism. nih.gov The "transferrin receptor hypothesis" posits that a tumor-associated TfR is the functional unit responsible for the affinity of certain neoplasms for gallium. oup.comoup.com

While the transferrin receptor pathway is dominant, evidence for transferrin-independent uptake of Ga-67 exists. aacrjournals.orgnih.govnih.gov Studies have shown that a notable amount of Ga-67 accumulation occurs both in vitro and in vivo through a transferrin-independent route. nih.gov Research on the human leukemic cell line HL60 demonstrated that in the absence of transferrin, the cells still incorporated a small amount of Ga-67. aacrjournals.orgnih.gov Furthermore, in vivo studies comparing normal mice with hypotransferrinemic mice (which have very low levels of transferrin) revealed that the uptake of Ga-67 by bone and some tumors may be a transferrin-independent process. snmjournals.org In vitro experiments have also shown that the uptake of Ga-67 via the transferrin-independent route can be enhanced by increasing the concentration of calcium or iron salts in the incubation medium. nih.gov This suggests that other transport mechanisms, possibly shared with iron, are involved in Ga-67 uptake. snmjournals.org

Uptake PathwayKey CharacteristicsSupporting Evidence
Transferrin Receptor-Mediated Primary pathway for tumor cells. oup.comoup.comBlocked by anti-TfR antibodies. nih.gov
Correlates with TfR density. nih.govCommon pathway for Ga-67 and Iron-59. oup.comosti.gov
Active and saturable process. nih.gov
Non-Transferrin Receptor Dependent A notable amount of uptake occurs. nih.govUptake observed in the absence of transferrin. aacrjournals.orgnih.gov
May be enhanced by calcium and iron salts. nih.govUptake in bone and some tumors of hypotransferrinemic mice. snmjournals.org

Once inside the cell, Ga-67 is distributed among various subcellular compartments. Investigational studies have indicated that Ga-67 accumulates in lysosomes and binds to a soluble intracellular protein. lantheus.com Following uptake, a significant portion of intracellular Ga-67 has been found to be associated with immunoprecipitable ferritin. aacrjournals.orgnih.gov Additionally, a "free" intracellular pool of Ga-67 appears to be kinetically active, as cells have been observed to release Ga-67 back into the media over time. aacrjournals.orgnih.gov The specific intracellular localization can be influenced by the cell type. For instance, in normal liver cells, Ga-67 is primarily found in lysosomes, while in tumor cells, it is often located in microvesicles. snmjournals.org The presence of a mucilaginous material in some tumors can complicate subcellular fractionation, potentially leading to an overestimation of Ga-67 in the nuclear fraction. snmjournals.org

Investigation of Non-Transferrin Receptor Dependent Uptake Pathways

Biological Factors Influencing Ga-67 Accumulation and Distribution

The biodistribution of Gallium-67 citrate (B86180) is complex and involves several interconnected biological pathways. Following intravenous administration, Ga-67 binds to transferrin, a plasma protein crucial for iron transport. patsnap.comrichtlijnendatabase.nl This mimicry of ferric iron (Fe-III) is a key aspect of its biological behavior, allowing it to be transported and accumulate in areas with high metabolic activity, inflammation, or rapid cell division. patsnap.comdrugbank.comopenmedscience.com

Areas with high metabolic activity and rapid cell proliferation demonstrate increased uptake of Ga-67. patsnap.comopenmedscience.com This is particularly evident in certain types of tumors, such as lymphomas and bronchogenic carcinomas, where the rate of cell division is high. nih.govopenmedscience.com The uptake in these neoplastic tissues is linked to increased expression of transferrin receptors on the cell surface, which facilitates the entry of the Ga-67-transferrin complex into the cell. patsnap.comrichtlijnendatabase.nl Studies have shown that the intensity of Ga-67 uptake often correlates with the aggressiveness of the tumor; for instance, high-grade lymphomas tend to show higher absorption rates than well-differentiated types. nih.govresearchgate.net The non-histone nuclear protein Ki-67, a well-established marker of cell proliferation, is often associated with tissues showing high Ga-67 avidity, further supporting the link between proliferation rates and Ga-67 accumulation. caymanchem.comecancer.org It has been suggested that changes in the externalization of the transferrin receptor, possibly linked to cell cycle or proliferative activity, may influence Ga-67 uptake. snmjournals.org

The microenvironment of tumors and inflammatory lesions plays a crucial role in Ga-67 localization. Neoplastic and inflamed tissues are often characterized by increased blood flow and enhanced vascular permeability. radiologykey.comnih.govosti.gov This "leaky" vasculature allows macromolecules, including the Ga-67-transferrin complex, to move from the bloodstream into the interstitial space more easily. nih.govosti.govnih.govosti.gov

Furthermore, the growth of new lymphatic vessels in tumors is often delayed, leading to a longer residency time for these macromolecules in the tumor's interstitial fluid, which contributes to higher accumulation of the radiotracer. nih.govosti.gov The tumor microenvironment, which includes non-cancerous cells and the extracellular matrix, is a dynamic system that influences tumor progression and can be targeted for imaging. researchgate.net The accumulation of Ga-67 is therefore not solely dependent on cellular uptake but also on these regional physiological changes. nih.govosti.gov

In sites of inflammation and infection, Ga-67 accumulation is significantly influenced by the presence of leukocytes. snmjournals.org Polymorphonuclear leukocytes (PMNs), in particular, have been shown to incorporate Ga-67. osti.gov These cells are rich in lactoferrin, an iron-binding protein with a higher affinity for gallium than transferrin. richtlijnendatabase.nlsnmjournals.org When leukocytes migrate to an inflammatory focus, they carry Ga-67 with them. snmjournals.org Additionally, lactoferrin released by leukocytes at the site of inflammation can bind to free Ga-67, further concentrating the tracer in the area. drugbank.comsnmjournals.org

Ga-67 can also bind directly to siderophores, which are low-molecular-weight compounds produced by bacteria to facilitate iron uptake. drugbank.comradiologykey.comsnmjournals.org This mechanism allows for Ga-67 localization even in patients with a low white blood cell count (leukopenic). drugbank.com Therefore, in inflammatory and infectious processes, Ga-67 localization is a result of multiple pathways, including transport by leukocytes, binding to lactoferrin, and direct uptake by bacteria. nih.govosti.govsnmjournals.org

The biological behavior of Ga-67 is intrinsically linked to the body's iron homeostasis. patsnap.comdrugbank.com As a gallium ion (Ga³⁺), it closely resembles the ferric ion (Fe³⁺) in terms of its physical and chemical properties. snmjournals.org This similarity allows it to compete with iron for binding to key proteins involved in iron transport and storage, namely transferrin, lactoferrin, and ferritin. drugbank.comsnmjournals.org

The body essentially handles Ga³⁺ as if it were iron, but with a crucial difference: gallium cannot be reduced in vivo. drugbank.comsnmjournals.org This inability to change its oxidation state means that while iron can be incorporated into heme, gallium remains bound to transport and storage proteins. snmjournals.org This leads to its accumulation in tissues with high iron requirements or altered iron metabolism, such as tumors and inflammatory sites. openmedscience.comresearchgate.net The interaction with these iron-binding molecules is a central part of the mechanism for Ga-67's localization. drugbank.comsnmjournals.org Computer models simulating the speciation of Ga³⁺ in blood plasma support the primary role of transferrin in its uptake by tumor cells. nih.gov Gallium's disruption of iron metabolism can lead to downstream effects, including the inhibition of iron-dependent enzymes and changes in the expression of proteins involved in iron transport and storage. researchgate.netmdpi.com

Table of Research Findings on Biological Factors Influencing Ga-67 Accumulation

Biological FactorKey Research FindingImplication for Ga-67 LocalizationSupporting Evidence
Cellular Proliferation High-grade lymphomas exhibit higher Ga-67 uptake than low-grade lymphomas. nih.govresearchgate.netIncreased cell division rate leads to higher demand for nutrients and increased expression of transferrin receptors, enhancing Ga-67 uptake.Correlation between tumor aggressiveness and Ga-67 avidity. researchgate.net
Vascular Permeability Tumors and inflammatory sites have "leaky" capillaries. nih.govosti.govAllows for increased delivery and accumulation of the Ga-67-transferrin complex into the interstitial space.Direct observation of increased macromolecule entry in neoplastic tissues. nih.gov
Leukocyte Involvement Leukocytes, rich in lactoferrin, incorporate Ga-67. snmjournals.orgLeukocytes transport Ga-67 to sites of inflammation, and secreted lactoferrin binds additional Ga-67.Ga-67 is found within leukocytes at inflammatory sites. snmjournals.org
Bacterial Uptake Bacteria produce siderophores that bind Ga-67 with high affinity. drugbank.comradiologykey.comEnables direct localization of Ga-67 in bacterial infections, independent of leukocyte presence.Ga-67 localizes in infections in leukopenic patients. drugbank.com
Iron Mimicry Ga³⁺ mimics Fe³⁺ and binds to transferrin, lactoferrin, and ferritin. drugbank.comsnmjournals.orgThe body's iron transport and storage systems are exploited to deliver Ga-67 to target tissues.Ga-67 remains bound to these proteins as it cannot be reduced like iron. snmjournals.org

Iv. Preclinical Research Models and Experimental Methodologies Utilizing Gallium 67

In Vitro Investigations in Cellular Systems

In vitro studies using cultured cells have been instrumental in dissecting the cellular and molecular mechanisms governing Ga-67 uptake and interaction.

Studies on Ga-67 Uptake Kinetics and Saturation in Cultured Cells

The uptake of Ga-67 by cultured tumor cells is a process that can be saturated, indicating a receptor-mediated mechanism. capes.gov.br Research has demonstrated that the addition of transferrin to the culture medium significantly enhances the uptake of Ga-67 citrate (B86180) by mouse tumor cells. oup.comnih.gov This suggests that the uptake process is largely dependent on the action of transferrin. oup.com Studies with EMT-6 sarcoma cells, a mouse mammary tumor cell line, showed that an appreciable cellular uptake of Ga-67 required the presence of transferrin in the medium. nih.gov The kinetics of this uptake were complex, with an initial stimulation at low transferrin concentrations, followed by a decrease in uptake at higher concentrations. nih.gov This biphasic response suggests a saturation of transferrin receptors on the cell surface.

In DU145 prostate cancer cells, the uptake of Ga-67 complexed with oxine was observed, with approximately 7.5% of the radionuclide binding to the cells after a one-hour incubation. nih.gov However, the retention of the initially bound Ga-67 decreased over time, with only 38.8% remaining after 72 hours. nih.gov This indicates a dynamic process of uptake and efflux. The uptake of Ga-67 can also be influenced by the presence of other substances. For instance, in vitro studies have explored how various compounds can mediate the transfer of Ga-67 from transferrin to other proteins like ferritin. snmjournals.org

Interactive Table: Ga-67 Uptake in Cultured Cell Lines

Cell Line Experimental Condition Key Finding Reference
Mouse Tumor Cells Addition of serum transferrin Greatly enhanced 67Ga citrate uptake oup.comnih.gov
EMT-6 Sarcoma Cells Varying transferrin concentrations Uptake mediated by a specific transferrin receptor; complex, concentration-dependent effect nih.gov
DU145 Prostate Cancer Cells Incubation with 67Ga-oxine 7.5% initial cell binding, with decreasing retention over time nih.gov
Myeloma (HPC-108) & T Lymphoma (WEHI-22) Investigation of transferrin promotion Transferrin promotes 67Ga uptake capes.gov.br

Receptor Binding Assays and Competition Experiments with Ga-67 Complexes

Receptor binding assays have been crucial in identifying the cellular components involved in Ga-67 uptake. The "transferrin receptor hypothesis" proposes that a tumor-associated transferrin receptor is the primary functional unit responsible for gallium's affinity for certain cancers. nih.gov This was supported by studies on EMT-6 sarcoma cells which showed that the uptake of both Ga-67 and Iron-59 was mediated by kinetically identical transferrin receptors. nih.govosti.gov

Scatchard analysis of the binding of iodine-125 (B85253) labeled human transferrin to EMT-6 cells revealed a cellular receptor with an affinity for transferrin of 5 x 10(6) l/mole and an abundance of approximately 500,000 receptors per cell. nih.gov Competition experiments have further solidified the role of transferrin. The uptake of Ga-67 was found to be closely correlated with the formation of the Ga-67-transferrin complex and the fraction of transferrin bound to its receptor. nih.gov In vitro studies have also demonstrated that Ga-67 can be transferred from transferrin to ferritin, a process that is significantly enhanced by mediators like adenosine (B11128) triphosphate (ATP). snmjournals.org

Direct Interaction Studies of Ga-67 with Microorganisms

Ga-67 has been shown to be directly taken up by microorganisms, a mechanism that is particularly relevant in the context of infection imaging. snmjournals.org Bacteria and fungi produce low molecular weight iron-chelating compounds called siderophores to acquire iron from their environment. snmjournals.orgsnmjournals.orgradiologykey.com These siderophores have a high binding affinity for Ga-67. snmjournals.orgradiologykey.com The resulting Ga-67-siderophore complex is then transported into the microorganism. radiologykey.com

In vitro studies have demonstrated that gallium can inhibit the growth of bacteria like Pseudomonas aeruginosa by interfering with its primary siderophore, pyoverdine. oup.com Gallium's antifungal properties have also been investigated. It exhibits a fungistatic effect against various Candida species and Aspergillus fumigatus, particularly under iron-limiting conditions. frontiersin.org The antifungal activity of gallium appears to be linked to its ability to disrupt iron homeostasis in these pathogens. frontiersin.org For example, an A. fumigatus mutant unable to grow without iron was found to be more susceptible to gallium. frontiersin.org Combination studies have also shown a synergistic effect between gallium and the antifungal agent caspofungin against A. fumigatus. frontiersin.org

Interactive Table: Ga-67 Interaction with Microorganisms in Vitro

Microorganism Key Finding Mechanism Reference
Pseudomonas aeruginosa Gallium inhibits bacterial growth. Interference with pyoverdine (siderophore). oup.com
Aspergillus fumigatus Fungistatic effect, synergistic with caspofungin. Disruption of iron homeostasis. frontiersin.org
Candida species (various) Fungistatic effect. Disruption of iron homeostasis. frontiersin.org
Various bacteria and fungi Direct uptake of Ga-67. Binding to siderophores. snmjournals.orgradiologykey.comauntminnie.com

In Vivo Animal Model Studies

In vivo studies in small animal models have provided valuable information on the pharmacokinetics, biodistribution, and localization of Ga-67 in various physiological and pathological conditions.

Pharmacokinetic and Biodistribution Analysis in Small Animal Models

Following intravenous administration in animal models, Ga-67 citrate is cleared from the bloodstream and distributes to various tissues. patsnap.com In healthy rats, free Ga-67 shows uptake in the bloodstream, liver, lacrimal glands, and salivary glands, with renal clearance also observed. nih.gov The biodistribution can be influenced by the presence of tumors. In a murine Lewis lung carcinoma model, tumor-bearing animals showed increased blood levels and hepatic uptake of Ga-67 as the tumor progressed. nih.gov However, all tissue-to-blood ratios were observed to decline as the neoplastic disease advanced. nih.gov

Biodistribution studies in rats have been used to compare Ga-67 citrate with its positron-emitting counterpart, Gallium-68 (Ga-68) citrate, for dosimetry estimations. ijrr.com These studies involve injecting the radiolabeled compound into rats, followed by dissection at specific time points to measure the percentage of injected dose per gram in various organs. ijrr.com

Experimental Models for Studying Ga-67 Uptake in Inflammation and Infection

Animal models of inflammation and infection have been crucial for validating the use of Ga-67 in diagnosing these conditions. In a rabbit model where sterile or bacterial inflammation was induced, Ga-67 was found to accumulate in the inflammatory exudates, even in the absence of polymorphonuclear leukocytes or bacteria. nih.gov This suggests that factors other than direct cellular uptake by immune cells or microbes contribute to its localization in inflammation.

In rat models of infection, the efficacy of Ga-67 citrate in detecting different types of microorganisms has been evaluated. sid.ir For instance, in rats infected with Staphylococcus aureus, Ga-67 demonstrated significant accumulation at the infection site, particularly 24 hours post-injection. sid.ir Similarly, in animals infected with Candida albicans, significant uptake was observed at 24 hours. sid.ir However, in Escherichia coli-infected animals, the uptake was weaker. sid.ir These models have proven valuable for evaluating the potential of Ga-67 and other new agents for infection imaging and for assessing the in vivo efficacy of antibiotics. sid.ir

Interactive Table: Ga-67 in Animal Models of Infection

Animal Model Microorganism Key Finding Reference
Rat Staphylococcus aureus Significant accumulation at infection foci, especially at 24h. sid.ir
Rat Candida albicans Significant accumulation at infection foci, most significant after 24h. sid.ir
Rat Escherichia coli Weak positive scans even after 24h. sid.ir
Rabbit Sterile (casein) and S. aureus inflammation Ga-67 accumulates in inflammatory exudates, even in the absence of PMNs or bacteria. nih.gov

Evaluation of Ga-67 Radiopharmaceuticals in Preclinical Disease Models

The utility of Gallium-67 (Ga-67), typically administered as Gallium-67 citrate, has been extensively evaluated in a variety of preclinical disease models to understand its localization mechanisms in pathological tissues. These models encompass a range of cancers and inflammatory conditions.

In oncology research, Ga-67 uptake has been demonstrated in numerous nonosseous tumors in mice and rats, including ESR-586 preputial gland carcinoma, P-1798 lymphosarcoma, C3H/HeJ mammary tumor, AKR/J thymic lymphoma, and Walker-256 carcinosarcoma. nih.gov Studies using different tumor models have revealed nuanced uptake patterns. For instance, in a chemically-induced DAB-hepatoma model, Ga-67 markedly accumulated in the hepatocellular carcinoma tissue itself, which had minimal stroma. nih.gov Conversely, in transplanted tumors like Ehrlich's tumor and Sarcoma 180, the accumulation was more prominent in the surrounding granulation tissue—rich in fibroblasts, leukocytes, and capillaries—rather than in the tumor cells directly. nih.gov This suggests that the mechanism of Ga-67 uptake can differ between tumor types, particularly between non-transplanted and transplanted tumors that elicit an inflammatory response. nih.gov In canine models of spontaneous lymphosarcoma, it was observed that while the tumors did take up Ga-67, several normal tissues, notably the kidney cortex and bone marrow, concentrated the radionuclide to a much greater extent. nih.gov

In the context of inflammation and infection, Ga-67 has proven to be a valuable agent. Animal models of sterile inflammation, induced by substances like casein, and bacterial inflammation, using pathogens such as Staphylococcus aureus and E. coli, have been instrumental. nih.govnih.govresearchgate.netsid.ir Research has shown that Ga-67 accumulates in inflammatory exudates irrespective of whether they are sterile or induced by bacteria. nih.gov Further studies in agranulocytic rabbits demonstrated that Ga-67 accumulation in inflammatory lesions can occur even in the absence of polymorphonuclear leukocytes (PMN) or bacteria, indicating a complex mechanism not solely dependent on leukocyte migration. nih.gov Ga-67 scintigraphy has also been effective in differentiating between drug-induced acute tubular necrosis (ATN) and acute interstitial nephritis (AIN) in experimental models, with significantly higher uptake in the intense interstitial inflammation characteristic of AIN. researchgate.net

Researchers are also developing and evaluating new Ga-67 based radiopharmaceuticals. For example, Gallium-67 maltolate has been studied as a potential imaging agent. brieflands.comresearchgate.net Preclinical data suggests it has favorable stability and solubility, and it is cleared from circulation more rapidly through the liver and kidneys compared to Ga-67 citrate, which could be advantageous for imaging certain cancers. brieflands.comresearchgate.net

Histo-Autoradiographic Correlation in Experimental Lesions

Histo-autoradiography provides microscopic validation of Ga-67 localization within tissues, correlating the imaging signal with specific cellular structures. These studies have been critical in elucidating the differential uptake patterns observed in various experimental lesions.

In studies of experimental tumors, autoradiography confirms that viable tumor cells are primarily responsible for Ga-67 uptake, with the radionuclide being chiefly located in the tumor cell cytoplasm. nih.gov However, the context of the tumor model is crucial. In transplanted tumors and inflammatory lesions, a very good correlation exists between the degree of Ga-67 uptake and the extent of cellular infiltration and capillary proliferation in the surrounding granulation tissue. nih.gov Autoradiographs of these lesions show Ga-67 accumulation within fibroblasts, leukocytes, and capillaries of this reactive tissue. nih.gov

This technique has also revealed unique localization patterns in other diseases. For example, in studies of Paget's disease of bone, electron microscopic autoradiography of bone biopsies from sites of high Ga-67 uptake showed a high concentration of silver grains specifically over the nuclei of osteoclasts. nih.gov This nuclear localization is distinct from the typical cytoplasmic and lysosomal association seen in tumor cells. nih.gov

The correlation between Ga-67 uptake and inflammation is a consistent finding. In both inflammatory lesions and transplanted tumors that provoke an inflammatory reaction, Ga-67 is observed in the granulation tissue. nih.gov This histo-autoradiographic evidence underscores that Ga-67 accumulation is not always due to direct uptake by malignant cells but can be heavily influenced by the associated inflammatory and stromal response. nih.gov

Ex Vivo Analysis and Quantitative Tissue Studies

Following in vivo imaging, ex vivo analysis of tissues from animal models provides quantitative data on the biodistribution and subcellular fate of Ga-67. These studies are essential for calculating uptake kinetics, comparing different radiopharmaceutical formulations, and understanding the precise intracellular location of the radionuclide.

Organ and Tissue Uptake Quantification in Animal Models

Biodistribution studies involve measuring the radioactivity in dissected organs and tissues at various time points after administration of the Ga-67 radiopharmaceutical. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These quantitative studies have been performed in various animal models, including mice, rats, and dogs. nih.govbrieflands.comaacrjournals.org The data reveals the pharmacokinetic profile of the radiotracer, showing its distribution to and clearance from different organs such as the blood, liver, kidneys, spleen, bone, and muscle, as well as the target lesion. For example, in dogs with spontaneous lymphosarcoma, tissue-to-plasma concentration ratios of gallium were found to be considerably greater than 1 in the kidney cortex, bone marrow, bone, and liver, indicating significant uptake in these normal tissues. nih.gov

Comparative studies are particularly insightful. The biodistribution of Gallium-67 citrate has been compared with newer agents like Gallium-67 maltolate in Swiss mice. brieflands.comresearchgate.net Such studies show that while both tracers accumulate in tissues, their kinetics can differ significantly. Ga-67 maltolate is washed out from the circulation and cleared by the kidneys and liver more rapidly than Ga-67 citrate. brieflands.com

Below is an interactive table summarizing comparative biodistribution data for Ga-67 chloride (the precursor to the citrate form in vivo) and Ga-67 maltolate in rodents.

Biodistribution of Ga-67 Chloride in Rats (%ID/g ± SD) researchgate.net
Organ2 hours4 hours24 hours
Blood2.51 ± 0.412.11 ± 0.321.50 ± 0.11
Heart1.21 ± 0.180.98 ± 0.110.62 ± 0.08
Lung1.10 ± 0.150.95 ± 0.140.71 ± 0.09
Liver3.54 ± 0.513.98 ± 0.494.50 ± 0.62
Spleen1.32 ± 0.211.54 ± 0.251.85 ± 0.14
Kidneys2.98 ± 0.352.54 ± 0.292.11 ± 0.21
Bone3.11 ± 0.443.54 ± 0.394.21 ± 0.55
Biodistribution of Ga-67 Maltolate in Swiss Mice (%ID/g ± SD) researchgate.net
Organ2 hours4 hours24 hours
Blood0.42 ± 0.080.15 ± 0.030.03 ± 0.01
Heart0.40 ± 0.050.14 ± 0.020.04 ± 0.01
Lung0.45 ± 0.060.18 ± 0.040.05 ± 0.01
Liver1.51 ± 0.220.85 ± 0.150.25 ± 0.04
Spleen0.35 ± 0.040.21 ± 0.030.11 ± 0.02
Kidneys1.21 ± 0.190.55 ± 0.090.12 ± 0.02
Bone0.98 ± 0.110.76 ± 0.100.51 ± 0.07

Subcellular Fractionation for Ga-67 Localization

To determine the intracellular destination of Ga-67, researchers employ subcellular fractionation techniques. These methods, such as differential pelleting and rate-isopycnic density gradient zonal centrifugation, separate cellular components like nuclei, mitochondria, lysosomes, and microsomes, allowing for the quantification of radioactivity in each fraction. nih.govtaylorfrancis.com

Studies have shown that within liver and tumor cells, Ga-67 is found in lysosomes and the rough endoplasmic reticulum. nih.gov Inside these organelles, it is bound to various macromolecules. nih.gov A significant discovery from fractionation studies was the identification of specific Ga-67-binding granules (GBG). nih.gov A quantitative study comparing normal rat liver and Morris 5123C hepatoma revealed a crucial difference: in normal liver cells, lysosomes were the major component binding Ga-67. nih.gov In contrast, in the hepatoma cells, the largest portion of Ga-67 was bound to a class of much smaller particles, or microvesicles. nih.gov This preferential association in malignant tissue may indicate a fundamental difference in cellular processing between normal and cancerous cells. nih.gov

Fractionation of inflammatory exudates has also yielded important insights. Analysis of exudates from experimental abscesses showed that the majority of Ga-67 was located in the soluble, noncellular fraction (the 2,500-g supernatant), rather than being associated with intact leukocytes or bacteria. nih.govosti.gov This finding suggests that Ga-67 localization in inflammation is not simply a result of uptake by migrating white blood cells, but involves extracellular binding mechanisms. nih.govsnmjournals.org

V. Quantitative Imaging and Analytical Techniques in Gallium 67 Research

Principles of Gamma Ray Detection for Ga-67

The detection of gamma rays emitted from Ga-67 is the foundational step in forming a diagnostic image. Ga-67 decays via electron capture with a physical half-life of approximately 78.3 hours or 3.26 days. nih.govsnmjournals.org This decay process results in the emission of gamma photons at several energy levels. The principal photopeaks utilized for imaging have energies and relative abundances of 93 keV (39%), 185 keV (21%), and 300 keV (17%). researchgate.net A less abundant photon at 394 keV (4.7%) is also emitted but is not typically included in image acquisition. researchgate.net

The primary detector system used for Ga-67 imaging is the gamma camera, a cornerstone of nuclear medicine. These systems are designed to detect the gamma radiation emitted from the radiopharmaceutical localized within the body. hkjr.org

Solid-State Detectors: An emerging alternative to traditional scintillation detectors is the Cadmium Zinc Telluride (CZT) detector. CZT detectors offer superior energy resolution compared to NaI(Tl) crystals. tsnmjournals.org Simulation studies comparing NaI and CZT detectors of the same geometric design have shown that CZT detectors can provide non-inferior image performance for Ga-67 imaging. tsnmjournals.org

Collimators: A critical component of the detector system is the collimator, a device with multiple parallel holes, typically made of lead, that allows only those gamma rays traveling in a specific direction to reach the detector crystal. Due to the multiple and higher energy emissions of Ga-67, the choice of collimator is crucial to minimize septal penetration, where high-energy photons pass through the lead walls (septa) of the collimator, degrading image quality. kne-publishing.com Studies have evaluated various collimator types:

Low-Energy High-Resolution (LEHR) Collimators: These are generally not suitable for Ga-67 imaging due to significant septal penetration and scatter from the higher energy photons, which can make the collimator "virtually transparent" and degrade image contrast. kne-publishing.comtsnmjournals.org

Medium-Energy (ME) and High-Energy General-Purpose (HEGP) Collimators: These are better suited for Ga-67 imaging. nih.gov Research indicates that using a High-Energy General-Purpose (HEGP) collimator results in higher Contrast Recovery (CR) and Contrast-to-Noise Ratio (CNR) compared to LEHR collimators, especially when combined with attenuation correction. kne-publishing.comtums.ac.ir Medium-energy collimators are often recommended as they provide a good balance between sensitivity and spatial resolution. kne-publishing.comnih.gov

Given Ga-67's multiple gamma emissions, energy windowing is a critical signal processing step. A pulse height analyzer (PHA) is used to select and count only the photons within specific energy ranges (windows) centered around the photopeaks of interest. researchgate.net This process helps to exclude scattered photons, which have lower energies and degrade image quality.

Several energy window strategies are employed in Ga-67 imaging:

Single-Window Acquisition: Historically, systems with a single PHA would center the window around the 93 keV peak when using a medium-energy collimator. nih.gov

The width of the energy window is a key parameter. A common setting is a 15% or 20% window centered on each photopeak. nih.govtums.ac.ir Research has shown that acquiring images using two energy windows (92 and 184 keV) can result in a significant improvement in mean contrast compared to a three-window acquisition. iaea.org However, the inclusion of multiple energy peaks can also increase the detection of downscatter from higher-energy photons into the lower-energy windows, necessitating effective scatter correction techniques. nih.gov

ParameterFindingSource(s)
Ga-67 Principal Photon Energies 93 keV (39%), 185 keV (21%), 300 keV (17%) researchgate.net
Recommended Collimator Medium-Energy (ME) or High-Energy General-Purpose (HEGP) nih.govkne-publishing.comtums.ac.ir
Energy Window Strategy Dual (93, 185 keV) or Triple (93, 185, 300 keV) windows myesr.orgnih.goviaea.org
Common Window Width 15% or 20% centered on the photopeak nih.govtums.ac.ir
Detector Technology NaI(Tl) is standard; CZT shows promise kne-publishing.comtsnmjournals.org

Detector Systems for Ga-67 Gamma Emission

Single-Photon Emission Computed Tomography (SPECT) Methodologies

SPECT is a nuclear medicine tomographic imaging technique that provides three-dimensional (3D) information about the distribution of a radiotracer. For Ga-67, SPECT imaging is considered to improve both the sensitivity and specificity of diagnosis compared to 2D planar imaging. snmjournals.org

Optimizing SPECT acquisition parameters is essential for obtaining high-quality, quantifiable images. These parameters are often vendor-specific but follow general principles. snmjournals.org

Rotation: A full 360° rotation of the detector heads around the patient is standard. nih.gov

Projections: A total of 60 projections (or views) are typically acquired during the rotation. nih.govnih.gov

Time per Projection: The acquisition time for each projection, or dwell time, is generally between 30 and 40 seconds. nih.gov

Matrix Size: Images are commonly acquired into a 128x128 pixel matrix. nih.govnih.gov

Optimization research focuses on balancing image quality with acquisition time. Studies have investigated the impact of collimator choice and the number of energy windows on resolution. For instance, one study found that for a dedicated small animal SPECT system, including all four of Ga-67's energy peaks in the reconstruction deteriorated the resolution when using a standard SPECT collimator, but not when using a high-energy PET/SPECT collimator. snmjournals.org This highlights the interplay between collimator design and energy window selection in optimizing image quality.

ParameterTypical ValueSource(s)
Detector Rotation 360° nih.gov
Number of Projections 60 nih.govnih.gov
Time per Projection 30-40 seconds nih.gov
Image Matrix 128x128 nih.govnih.gov
Collimator Medium-Energy General-Purpose (MEGP) nih.gov
Energy Windows 15% windows centered on 93, 185, and 300 keV nih.gov

Filtered Back Projection (FBP): This was the traditional method for reconstruction. While fast, FBP is known to produce images with higher noise and artifacts, which can compromise quantitative accuracy.

Iterative Reconstruction (IR): These algorithms have become the standard in modern SPECT. They work by starting with an initial estimate of the 3D image and iteratively refining it by comparing the simulated projections from the estimate with the actual measured projections.

Ordered Subset Expectation Maximization (OSEM): This is the most widely used iterative algorithm in clinical practice. kne-publishing.comtums.ac.ir OSEM groups the projection data into subsets to accelerate the reconstruction process. The number of iterations and subsets are critical parameters that affect image quality. kne-publishing.comtums.ac.ir Studies have shown that increasing the number of iterations and subsets can lead to an increase in the Coefficient of Variation (COV), a measure of image noise. tums.ac.ir However, higher iterations can also improve contrast recovery. kne-publishing.com Finding the optimal combination is key for accurate quantification.

Maximum-A-Posteriori (MAP) Reconstruction: This is an advanced iterative method that can incorporate prior knowledge about the object being imaged, such as anatomical boundaries from a co-registered CT or MRI scan. nih.gov Human-observer studies have shown that using MAP reconstruction with anatomical priors can significantly improve lesion-detection performance in simulated Ga-67 SPECT images compared to standard iterative reconstruction. nih.gov

The quantitative accuracy of these algorithms is assessed using metrics such as Contrast Recovery (CR), which measures the ability to reproduce the true contrast of an object, and the Contrast-to-Noise Ratio (CNR). Research demonstrates that iterative reconstruction with attenuation correction significantly improves these quantitative metrics. kne-publishing.com

The multi-energy nature of Ga-67 makes attenuation and scatter particularly challenging physical degrading factors that must be corrected to achieve accurate quantification. tsnmjournals.orgnih.gov

Attenuation Correction (AC): Attenuation is the absorption or deflection of photons as they travel through the body, leading to an underestimation of tracer concentration in deeper tissues. Modern SPECT/CT scanners use the CT data to create a patient-specific attenuation map, which is then incorporated into the reconstruction algorithm to correct for this effect. CT-based AC has been shown to be crucial for improving Ga-67 SPECT quantification, leading to significantly higher CR and CNR values compared to images without AC. kne-publishing.comtums.ac.ir

Scatter Correction (SC): Scatter occurs when photons are deflected from their original path, losing energy and being detected at the wrong location and in the wrong energy window. This degrades image contrast and quantitative accuracy. snmjournals.org Several advanced scatter correction techniques have been developed for Ga-67:

Triple-Energy Window (TEW): This is a widely used method that acquires data in two additional narrow energy windows just below and above the main photopeak window. The counts in these scatter windows are used to estimate and subtract the scatter component from the photopeak window. nih.gov Studies have found TEW can significantly improve lesion detectability compared to no scatter compensation. nih.gov

Effective Scatter Source Estimation (ESSE): This is a more complex, model-based technique. It uses an object-specific attenuation map and an initial activity estimate during reconstruction to calculate a more accurate scatter estimate. snmjournals.orgnih.gov The ESSE method has also been shown to improve lesion detectability in Ga-67 imaging. nih.gov

Multi-peak Dual Window (MDW) Method: A sophisticated method developed to presume scatter contamination from the high-energy 394 keV peak into the lower energy photopeaks. This method has shown to improve image contrast by 20% or more compared to conventional methods. myesr.org

The combination of these correction techniques, particularly CT-based attenuation correction and a robust scatter correction method, integrated within an iterative reconstruction algorithm like OSEM, is essential for producing quantitatively accurate Ga-67 SPECT images. nih.govtums.ac.ir

Collimator Selection and Performance Evaluation in Ga-67 Imaging

The quality and quantitative accuracy of Gallium-67 (Ga-67) imaging are profoundly influenced by the choice of collimator, owing to the multiple and high-energy gamma photons emitted by the radionuclide (93 keV, 184 keV, 300 keV, and 394 keV). researchgate.netsnmjournals.org The primary challenge is to balance the trade-off between spatial resolution (the ability to distinguish between two close points) and sensitivity (the efficiency of detecting photons). The selection involves choosing among Low-Energy High-Resolution (LEHR), Medium-Energy (ME), and High-Energy (HE) collimators.

LEHR collimators, while offering high resolution for lower energy isotopes, are susceptible to significant septal penetration and scatter from Ga-67's higher energy photons (296 keV and 388 keV). tsnmjournals.orgtums.ac.ir This penetration degrades image contrast and spatial resolution. nih.gov Conversely, HE collimators have thicker septa to reduce penetration from high-energy photons, but this results in a loss of sensitivity and can also decrease spatial resolution for the lower-energy, more abundant photons of Ga-67. tsnmjournals.orgnih.gov

Research indicates that ME collimators often provide the best compromise for Ga-67 imaging. tsnmjournals.orgnih.gov Monte Carlo simulations and phantom studies have been instrumental in evaluating collimator performance. These evaluations measure parameters such as the Full Width at Half Maximum (FWHM) and Full Width at Tenth Maximum (FWTM) of the point spread function to quantify spatial resolution and septal penetration, respectively. snmjournals.orgnih.gov

One study using Monte Carlo simulation found that the optimal balance between resolution and sensitivity was achieved using an ME collimator with a single 10% energy window centered at the 185 keV photopeak. tsnmjournals.org Another study concluded that for cameras with a single photopeak analyzer, imaging with an ME collimator centered on the 93-keV photopeak yielded the best results due to the high relative abundance of this gamma peak and its high absorption efficiency in the camera's crystal. snmjournals.org In the absence of an ME collimator, a High Energy General Purpose (HEGP) collimator has been shown to yield improved quantification over a LEHR collimator.

Performance evaluation data from a Monte Carlo simulation comparing LEHR, ME, and HE collimators for a Ga-67 point source are presented below.

Collimator TypeParameter10% Energy Window20% Energy Window
LEHRFWHM (cm)0.740.75
FWTM (cm)2.953.36
Sensitivity (cps/MBq)38.575.2
MEFWHM (cm)0.710.71
FWTM (cm)1.441.49
Sensitivity (cps/MBq)79.4142.3
HEFWHM (cm)0.810.81
FWTM (cm)1.521.53
Sensitivity (cps/MBq)66.9118.9

FWHM: Full Width at Half Maximum; FWTM: Full Width at Tenth Maximum. Data adapted from a Monte Carlo simulation study. nih.gov

Radiochemical and Analytical Characterization Techniques

Chromatographic Methods (ITLC, HPLC) for Radiotracer Purity

Ensuring the radiochemical purity of Ga-67 labeled compounds is critical before their use in research or clinical settings. Radiochemical purity is the proportion of the total radioactivity present in the desired chemical form. iaea.org Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC) are the two most common and essential methods for this assessment. mazums.ac.ir

Instant Thin-Layer Chromatography (ITLC) is a rapid and simple method used to separate the radiolabeled compound from free, unbound Ga-67 or other impurities like colloids. iaea.orgmdpi.com The technique involves spotting the sample onto a stationary phase, typically an ITLC-silica gel (ITLC-SG) strip, and developing it with a suitable mobile phase. mdpi.comrsc.org The separation is based on the differential migration of the components. For example, in the quality control of ⁶⁷Ga-DTPA-nimotuzumab, free ⁶⁷Ga moves with the solvent front while the labeled antibody remains at the origin. mdpi.com The distribution of radioactivity on the strip is then measured to calculate the percentage of radiochemical purity. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity than ITLC and is crucial for identifying and quantifying all radiochemical species in the sample. mazums.ac.ir The method separates components based on their interaction with a stationary phase (e.g., a C18 reverse-phase column) and a mobile phase. A radioactivity detector, often a scintillation detector, is connected in series to generate a radiochromatogram. For many Ga-67 complexes, radiochemical purity is consistently reported to be greater than 95%, and often exceeds 98%, as determined by these methods. nih.govresearchgate.netresearchgate.net

The table below summarizes typical chromatographic systems used for the purity assessment of Ga-67 radiopharmaceuticals.

RadiopharmaceuticalMethodStationary PhaseMobile PhaseReported Purity
[⁶⁷Ga]Ga-citrateITLCWhatman 3MM Paper0.16 mol L⁻¹ Sodium Acetate>95%
[⁶⁷Ga]Ga-DTPA-STPITLCWhatman Paper10 mM DTPA solution (pH 5)>95%
[⁶⁷Ga]Ga-maltolateHPLCReverse Phase (C18)Gradient of Acetonitrile/Water>98%
[⁶⁸Ga]Ga-citrateITLCTLC-SG Paper0.1 mol L⁻¹ Sodium Citrate (B86180)>97%
[⁶⁸Ga]Ga-citrateHPLCReverse Phase (C18)Gradient of Acetonitrile/Water with TFA>98%

Data compiled from multiple research studies. iaea.orgnih.govresearchgate.netresearchgate.net

Flow Cytometry for Cellular Uptake Studies with Ga-67

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In Ga-67 research, it is employed to investigate the mechanisms of cellular uptake, particularly in cancer cells. nih.govnih.gov A key application is to quantify the relationship between the expression of specific cell surface receptors and the amount of Ga-67 internalized by the cell. nih.gov

The uptake of Ga-67 is known to be highly dependent on the transferrin receptor (TfR or CD71), as Gallium(III) mimics the behavior of Iron(III) in biological systems. nih.govnih.gov Lymphoma cells, for example, often overexpress TfR. Flow cytometry can simultaneously measure the density of TfR on the cell surface (using fluorescently labeled anti-TfR antibodies) and, indirectly, the associated Ga-67 uptake. nih.govresearchgate.net

Studies have demonstrated a strong positive correlation (r = 0.99) between TfR density and Ga-67 uptake in various human lymphoid cell lines. nih.gov Researchers can use flow cytometry to show that blocking the TfR with a monoclonal antibody significantly reduces Ga-67 uptake, confirming that the process is receptor-dependent. nih.gov Furthermore, it has been used to show how modulating TfR expression with certain drugs can increase Ga-67 uptake, providing insights for potential therapeutic strategies. nih.gov This quantitative, cell-by-cell analysis is crucial for understanding the biological basis of Ga-67 accumulation in tumors.

Gamma Scintillation Counting for Radioactivity Measurement

Gamma scintillation counting is the cornerstone technique for the quantitative measurement of gamma-emitting radionuclides like Ga-67 in discrete samples. The most common instrument used for this purpose in Ga-67 research is a well-type Sodium Iodide (NaI(Tl)) scintillation counter. mdpi.comiaea.org

The principle of operation involves placing a sample (e.g., a vial containing tissue from a biodistribution study) into a well within a NaI(Tl) crystal. Gamma rays emitted from the Ga-67 in the sample interact with the crystal, causing it to scintillate, or produce flashes of light. These light flashes are detected by a photomultiplier tube (PMT), which converts them into electrical pulses. The number of pulses is proportional to the radioactivity in the sample. radiologykey.com

In Ga-67 research, gamma counters are indispensable for ex vivo biodistribution studies. mdpi.comnih.gov After administration of a Ga-67 labeled compound to an animal model, organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter. aacrjournals.org The results are typically decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). mdpi.com This data is vital for assessing tumor targeting, off-target accumulation, and the pharmacokinetic profile of new Ga-67 radiotracers. The instrument is also used to measure the radioactivity in samples from cellular uptake assays and to determine the radiochemical purity in chromatographic analyses by counting separate sections of the chromatography strip. mdpi.com

Theoretical Modeling in Ga-67 Imaging Research

Physical and Biological Decay Models in Tracer Kinetic Analysis

Tracer kinetic modeling uses mathematical models to describe the time-varying distribution and concentration of a radiotracer in the body. radiologykey.com This analysis allows for the quantification of physiological or biochemical processes. For Ga-67, these models must account for both the physical decay of the radionuclide and its biological behavior (distribution, binding, and clearance).

Physical Decay Model: The physical decay of a radionuclide is a first-order process, meaning the rate of decay is proportional to the number of radioactive atoms present. Ga-67 decays by electron capture with a physical half-life (T½,physical) of approximately 78.3 hours. tsnmjournals.org The decay is described by the equation: N(t) = N₀ * e^(-λt) where N(t) is the number of radioactive atoms at time t, N₀ is the initial number of atoms, and λ is the physical decay constant. The decay constant is related to the half-life by λ = ln(2) / T½,physical.

Biological Decay and Tracer Kinetic Models: The biological behavior of a Ga-67 compound is far more complex and is described using compartmental models. radiologykey.comradiologykey.com These models represent the body as a system of distinct compartments (e.g., blood plasma, tissue, receptor-bound) between which the tracer can move at specific rates (rate constants K₁, k₂, k₃, etc.). radiologykey.comresearchgate.net The simplest is a one-tissue-compartment model, which describes a tracer entering a tissue from plasma and then clearing back to the plasma. nih.gov

The change in tracer concentration in a tissue compartment, Cₜ(t), is modeled by a differential equation that includes terms for tracer delivery, clearance, and importantly, the physical decay of the isotope. For a one-tissue-compartment model, this can be expressed as:

dCₜ(t)/dt = K₁ ⋅ Cₐ(t) - k₂ ⋅ Cₜ(t) - λ ⋅ Cₜ(t)

Here, Cₐ(t) is the tracer concentration in arterial plasma, K₁ represents the rate of transport from plasma to tissue, k₂ is the rate of transport from tissue back to plasma, and λ is the physical decay constant of Ga-67. nih.gov By fitting the model to dynamic imaging data (a time series of PET or SPECT images), these kinetic rate constants can be estimated, providing quantitative measures of biological processes like blood flow, receptor binding, or metabolic activity. mdpi.com More complex two-tissue compartment models are often required to describe tracers that undergo more specific interactions, such as binding to receptors within the tissue. radiologykey.com

Phantom Studies for Quantitative Performance Assessment of Imaging Systems

Phantom studies are indispensable in the quantitative assessment of imaging systems for Gallium-67 (⁶⁷Ga) scintigraphy, particularly for Single-Photon Emission Computed Tomography (SPECT) and SPECT/CT systems. These studies utilize specially designed physical objects (phantoms) that mimic the radioactive distribution and attenuation properties of human anatomy. By imaging these phantoms under controlled conditions, researchers and clinicians can objectively evaluate and optimize the performance of imaging hardware and software, ensuring the accuracy and reliability of quantitative measurements.

Phantoms provide a known ground truth, allowing for the precise evaluation of key performance parameters such as accuracy of attenuation and scatter corrections, contrast recovery, signal-to-noise ratio, and spatial resolution. nih.govnih.gov The insights gained from phantom studies are crucial for standardizing imaging protocols and for the development of advanced reconstruction algorithms that compensate for image-degrading physical effects. nih.gov

A variety of phantoms are employed in ⁶⁷Ga research, ranging from standardized designs to more complex, anatomically realistic models. The National Electrical Manufacturers Association (NEMA) IEC body image quality phantom is frequently used for standardized performance evaluation. nih.govkne-publishing.com This phantom typically includes a large cylindrical container with fillable spheres of various sizes to simulate lesions and a cylindrical insert to mimic lung tissue. kne-publishing.com More sophisticated anthropomorphic torso phantoms are also utilized to assess imaging performance in a more clinically relevant context by simulating the non-uniform attenuation and scatter found in the human upper torso, complete with lung, liver, and spine inserts. gammagurus.comnih.gov Some advanced research even employs 3D-printed, patient-specific phantoms to investigate the impact of complex anatomical variations on quantitative accuracy. nih.govmdpi.com

Research findings from phantom studies have led to significant improvements in quantitative ⁶⁷Ga imaging. For instance, studies have systematically evaluated the impact of different collimators, such as Low-Energy High-Resolution (LEHR) and High-Energy General-Purpose (HEGP) collimators, on image quality. kne-publishing.comtums.ac.ir Furthermore, the optimization of reconstruction parameters, like the number of iterations and subsets in Ordered Subset Expectation Maximization (OSEM) algorithms, has been guided by phantom-based experiments. kne-publishing.comtums.ac.ir

A key area of investigation in phantom studies is the validation of semi-quantitative analysis methods, such as the use of Standardized Uptake Values (SUVs). nih.govnih.gov These studies assess the linearity and accuracy of SUV measurements by comparing the values obtained from the phantom images with the known theoretical values. nih.gov For example, one study using a cylinder phantom for cross-calibration found that SUVs calculated without scatter correction were closer to the theoretical values, while a 37-mm sphere demonstrated good radioactive linearity. nih.gov Another phantom study highlighted that while scatter and attenuation corrections could be accurate for background regions, the partial volume effect could not be ignored, especially in small spheres with diameters less than 28 mm. nih.gov

The following tables summarize key findings from representative phantom studies in ⁶⁷Ga imaging research, illustrating the impact of various imaging parameters on quantitative performance metrics.

Table 1: Impact of Collimator Type and Attenuation Correction (AC) on Contrast Recovery (CR) in a NEMA IEC Body Phantom

Sphere Diameter (mm)CollimatorAttenuation Correction (AC)Mean Contrast Recovery (CR)
10 to 37HEGPWith AC13.7
10 to 37HEGPWithout AC7.43
10 to 37LEHRWith AC2.6
10 to 37LEHRWithout AC1.9
37HEGPWith AC35.5

This table is based on data from a study that used a NEMA IEC body phantom with six spheres filled with a ⁶⁷Ga solution at a sphere-to-background ratio of 10:1. The study found that the HEGP collimator with attenuation correction yielded the highest contrast recovery. kne-publishing.com

Table 2: Effect of Iterative Reconstruction Parameters on the Coefficient of Variation (COV)

Sphere Diameter (mm)Increase in Iterations x SubsetsPercentage Increase in COV
1016 to 4817.2%
1316 to 4816.67%
1716 to 4815.50%
2216 to 4814.4%
2816 to 4814.2%
3716 to 4814.1%

This table illustrates findings from a study investigating the impact of Ordered Subset Expectation Maximization (OSEM) reconstruction parameters. The data shows that increasing the number of iterations and subsets leads to a higher coefficient of variation, which is a measure of image noise. kne-publishing.comtums.ac.ir

Table 3: Optimization of Energy Windows for Detection and Estimation Tasks

PhotopeakTaskOptimal Energy Window (keV)
93 keVDetection84-102
93 keVEstimation87-102
185 keVDetection170-220
185 keVEstimation170-215
300 keVDetection270-320
300 keVEstimation280-320

Data from a study using a realistic anthropomorphic digital torso phantom to optimize energy window placement for ⁶⁷Ga imaging. The study found that using three optimized energy windows increased the signal-to-noise ratio for detection by 9-12% compared to using only two windows. nih.gov

Vi. Future Research Directions and Emerging Applications of Gallium 67

Design and Development of Next-Generation Ga-67 Radiotracers with Enhanced Specificity

The future of Ga-67 imaging hinges on the creation of new radiotracers that can target diseases with higher precision. Research is moving away from the relatively non-specific gallium citrate (B86180) Ga-67 towards molecules designed to bind to specific biological targets.

Key areas of development include:

Novel Ligands and Chelators: Innovations in radiopharmaceutical chemistry are focused on creating new ligands and molecular structures that bind more selectively to specific cells, such as those found in tumors or sites of infection. openmedscience.com The goal is to minimize non-specific uptake in healthy tissues, which would significantly improve the clarity and diagnostic accuracy of Ga-67 scans. openmedscience.com The development of better chelation technology, spurred by research into Gallium-68, is a driving force behind creating more stable and specific Ga-67 radiopharmaceuticals. nih.gov

Targeted Bioconjugates: Scientists are conjugating Ga-67 to various targeting vectors, such as peptides and antibody fragments, to direct the radionuclide to specific cellular receptors. For instance, a dual carbonic anhydrase IX (CA9)-targeted probe labeled with Ga-67 (⁶⁷Ga-DOTA-AAZ-CA9tp) has been developed for the potential diagnosis of hypoxic colorectal cancer. snmjournals.org Preclinical studies with this agent showed high serum stability and significant accumulation in hypoxic tumor tissues in xenograft mice. snmjournals.org

Small Molecule Probes: Research is also underway on small molecule probes. For example, Ga-67 labeled with a DOTA-conjugated Miltuximab®, an antibody targeting glypican-1 (GPC-1), has been studied in patients with advanced solid tumors to assess its biodistribution. nih.govresearchgate.net Another approach involves using a Met-Val-Lys (MVK) linker, which, when cleaved by enzymes on brush border membranes, could reduce renal radioactivity without losing tumor uptake. aacrjournals.org

These advancements aim to produce a new generation of Ga-67 radiotracers with superior targeting capabilities, leading to more precise diagnostic imaging. openmedscience.com

Deepening the Understanding of Ga-67 Biological Localization Mechanisms

While it is known that Ga-67's localization is linked to iron metabolism pathways, ongoing research seeks to unravel the finer details of its biological journey. A more profound understanding of these mechanisms is crucial for interpreting images accurately and for designing more effective radiotracers.

The localization of Ga-67 is a multi-step process:

Binding to Transport Proteins: After administration, Ga-67 rapidly binds to transferrin, a plasma protein responsible for iron transport. patsnap.comopenmedscience.com This Ga-67-transferrin complex is then distributed throughout the body. nih.gov

Cellular Uptake: The uptake of Ga-67 into cells, particularly tumor and inflammatory cells, is often mediated by transferrin receptors on the cell surface. patsnap.comnih.gov Studies have shown a common pathway for the cellular uptake of both Ga-67 and iron-59, proposing a "transferrin receptor hypothesis" where a tumor-associated transferrin receptor is the key functional unit. nih.govoup.comosti.gov

Intracellular Fate: Once inside the cell, gallium can be found in lysosomes and the rough endoplasmic reticulum. nih.gov It binds to various intracellular macromolecules, including ferritin and other glycoproteins. nih.govradiologykey.com

Factors influencing Ga-67 accumulation at specific sites include:

Increased Vascular Permeability: Areas of inflammation or tumors often have leaky blood vessels, allowing the Ga-67-transferrin complex to access the tissue more easily. patsnap.comwikipedia.org

Lactoferrin Binding: In inflammatory and infectious sites, Ga-67 can bind to lactoferrin, an iron-binding protein released by leukocytes (white blood cells). patsnap.comwikipedia.orgsnmjournals.org This is a key mechanism for its accumulation in abscesses.

Direct Bacterial Uptake: Some bacteria produce siderophores, low molecular weight compounds that bind iron. Ga-67 can attach to these siderophores, allowing for direct uptake by the microorganisms themselves. wikipedia.orgsnmjournals.org

Future research aims to quantify the relative importance of these different pathways in various pathological conditions. This knowledge will be instrumental in refining the diagnostic interpretation of Ga-67 scans and in developing strategies to enhance its localization in target tissues.

Exploration of Gallium-67 in Theranostic Research Paradigms (Preclinical Focus)

The concept of "theranostics" involves using a single agent for both diagnosis and therapy. Gallium-67 is being actively investigated for its potential role in this paradigm, particularly in preclinical settings.

Ga-67 is considered a promising candidate for a "theranostic pair," where it serves as the diagnostic imaging agent to predict the efficacy of a therapeutic radionuclide. nih.govthno.org Its physical properties make it a suitable imaging surrogate for several long-lived therapeutic partners. mums.ac.irnih.gov

Pairing with Therapeutic Beta-Emitters: Ga-67's half-life of 78.3 hours is well-matched to the biological timescales of drug uptake and turnover, making it a good predictor for therapies using beta-emitters like Lutetium-177 (¹⁷⁷Lu). nih.govmums.ac.ir The similar chemistries of gallium and lutetium allow them to be attached to the same targeting molecules.

Pairing with Auger Electron Emitters: Ga-67 itself emits Auger electrons in addition to gamma rays, giving it inherent therapeutic potential. nih.gov Research has compared Ga-67 to another Auger electron emitter, Indium-111 (¹¹¹In), and found that Ga-67 causes comparable DNA damage in plasmid studies and exhibits similar cytotoxicity when internalized by cancer cells. nih.gov This suggests Ga-67 could be used for radionuclide therapy, potentially paired with the positron-emitting Gallium-68 (⁶⁸Ga) for a complete gallium-based theranostic system. nih.gov

The table below summarizes potential theranostic pairings involving Gallium-67.

Diagnostic RadionuclideTherapeutic RadionuclideRationale for Pairing
Gallium-67 (SPECT) Lutetium-177 (Beta Therapy)Similar chemistry allows labeling of the same targeting molecules; Ga-67's half-life suits the pharmacokinetics of many targeted therapies. nih.govmums.ac.ir
Gallium-68 (PET) Gallium-67 (Auger Therapy) Chemically identical isotopes ensure identical biodistribution; provides a complete gallium-based theranostic approach. nih.gov
Gallium-67 (SPECT) Indium-111 (Auger Therapy)Both are Auger electron emitters with similar half-lives and comparable cytotoxic effects when internalized. nih.gov
Gallium-67 (SPECT) Actinium-225 (Alpha Therapy)Ga-67 can act as an imaging surrogate to predict dosimetry for the powerful alpha-emitter Ac-225. thno.org

This table is based on preclinical research and conceptual frameworks in theranostics.

A critical area of research is developing strategies to increase the concentration and residence time of Ga-67 in target tissues while minimizing accumulation in healthy organs.

Modulating Biodistribution with "Cold" Molecules: One promising strategy involves the co-injection of a non-radioactive ("cold") version of the targeting peptide or antibody. nih.govresearchgate.net In a study using ⁶⁷Ga-DOTA-Miltuximab®, pre-infusion with unlabeled Miltuximab®-DOTA was shown to reduce liver uptake of the radiolabeled antibody. researchgate.net This approach could potentially saturate non-target receptors, thereby increasing the amount of the radiotracer available to bind to the intended target.

Chemical Linker Modification: The chemical linker that connects the radionuclide chelator to the targeting molecule can be modified to influence pharmacokinetics. For example, the development of a metabolisable linker (Met-Val-Lys) for a Ga-67 labeled antibody fragment was shown to significantly reduce renal radioactivity in preclinical models without compromising tumor uptake. aacrjournals.org This is crucial because high kidney retention can be a limiting factor for many radiometal-based agents.

These preclinical strategies are vital for optimizing the therapeutic index of potential Ga-67 based theranostic agents, paving the way for future clinical applications.

Synergistic Approaches for Imaging and Therapeutic Radionuclides

Advancements in Quantitative Ga-67 SPECT Imaging and Data Analysis

The ability to accurately quantify the amount of Ga-67 in a specific lesion or organ is essential for dosimetry in radionuclide therapy and for objectively monitoring treatment response. Recent advancements in Single-Photon Emission Computed Tomography (SPECT) technology are making this a reality.

SPECT/CT Integration: The combination of SPECT with Computed Tomography (CT) provides anatomical context to the functional SPECT data. nih.gov More importantly, the CT data can be used to create attenuation correction maps, which correct for the absorption and scatter of photons within the body. tums.ac.irsnmjournals.org This correction is a critical step towards accurate quantification.

Improved Reconstruction Algorithms: The use of iterative reconstruction algorithms, such as ordered subset expectation maximization (OSEM), has improved image quality. tums.ac.ir Research is ongoing to optimize these algorithms, including the number of iterations and subsets, to enhance quantitative accuracy and image contrast. tums.ac.ir

Collimator and Energy Window Optimization: Studies have investigated the impact of different collimators on image quality. For instance, using a High Energy General Purpose (HEGP) collimator can yield higher contrast recovery and contrast-to-noise ratios compared to Low Energy High Resolution (LEHR) collimators for Ga-67 imaging. tums.ac.ir Acquiring data from Ga-67's multiple energy peaks (e.g., 93, 184, and 300 keV) and summing them into a single image can also be an effective strategy. nih.gov

A significant challenge in quantitative Ga-67 SPECT is the poor spatial resolution (often over 20 mm), which leads to a "partial volume effect." nih.gov This effect causes the radioactivity in small lesions to be underestimated. Further advancements in reconstruction techniques and detector technology are needed to overcome this limitation. nih.govopenmedscience.com Despite these challenges, quantitative SPECT/CT with Ga-67 is now available and being refined, holding the potential to improve personalized dosimetry for radionuclide therapy. nih.gov

Comparative Studies of Gallium-67 with Other Research Radionuclides

To establish the unique value of Ga-67, researchers are conducting comparative studies against other radionuclides used in preclinical and clinical research. These comparisons help to define the specific niches where Ga-67 offers advantages.

Ga-67 vs. Indium-111 (¹¹¹In): Both Ga-67 and ¹¹¹In are SPECT imaging agents and Auger electron emitters with similar physical half-lives (78.3 hours for Ga-67 vs. 67 hours for ¹¹¹In). nih.gov Preclinical studies have directly compared them, showing that Ga-67 can cause DNA damage comparable to ¹¹¹In. nih.gov One potential advantage of Ga-67 is that its higher-energy Auger electrons may be effective even if the radionuclide is not localized directly within the cell nucleus. nih.gov

Ga-67 vs. Copper-64 (⁶⁴Cu) and Zirconium-89 (⁸⁹Zr): While Ga-67 is a SPECT agent, ⁶⁴Cu and ⁸⁹Zr are positron-emitting radionuclides used for PET imaging, which generally offers higher sensitivity and spatial resolution. However, Ga-67's longer half-life makes it more suitable for imaging agents with slow pharmacokinetics, such as monoclonal antibodies. nih.gov In contrast, ⁸⁹Zr has an even longer half-life (78.4 hours), but its different chemistry can lead to issues like bone uptake if the radiolabel becomes detached from the targeting molecule. brieflands.com ⁶⁴Cu has a shorter half-life (12.7 hours), which may not be ideal for tracking molecules over several days.

Ga-67 vs. Gallium-68 (⁶⁸Ga): The most direct comparison is with its sister isotope, ⁶⁸Ga. The primary difference is imaging modality (SPECT for Ga-67, PET for ⁶⁸Ga) and half-life (78.3 hours for Ga-67 vs. 68 minutes for ⁶⁸Ga). openmedscience.com The short half-life of ⁶⁸Ga is ideal for imaging small molecules and peptides that clear rapidly from the body. openmedscience.com Conversely, Ga-67's longer half-life is advantageous for studying biological processes that occur over several days, such as the trafficking of antibodies or immune cells. mums.ac.irnih.gov This makes Ga-67 a valuable tool for preclinical development and for treatment planning with long-lived radiotherapies. mums.ac.ir

The table below provides a comparative overview of Ga-67 and other key research radionuclides.

RadionuclideHalf-LifePrimary EmissionImaging ModalityKey Research AdvantagesKey Research Limitations
Gallium-67 (Ga-67) 78.3 hoursGammaSPECTLong half-life suitable for slow pharmacokinetics (e.g., antibodies); Auger electron emission for theranostic potential. nih.govnih.govLower spatial resolution and sensitivity compared to PET. nih.gov
Indium-111 (In-111) 67 hoursGammaSPECTSimilar half-life to Ga-67; well-established chemistry for labeling antibodies; Auger emitter. nih.govLower spatial resolution; different chelation chemistry than gallium.
Copper-64 (Cu-64) 12.7 hoursPositron, BetaPETAllows for both PET imaging and potential therapy; suitable for molecules with intermediate kinetics. iaea.orgShorter half-life may not be optimal for long-term tracking of antibodies.
Zirconium-89 (Zr-89) 78.4 hoursPositronPETLong half-life ideal for antibody PET imaging; high-resolution PET images. brieflands.comiaea.orgDifferent chemistry; potential for free Zr-89 to accumulate in bone. brieflands.com
Gallium-68 (Ga-68) 68 minutesPositronPETHigh-resolution PET imaging; ideal for fast-clearing peptides and small molecules. openmedscience.comVery short half-life, unsuitable for molecules with slow biological clearance. openmedscience.com

This table presents a simplified comparison for research purposes.

These comparative evaluations are essential for selecting the most appropriate radionuclide for a specific research question, ensuring that the unique properties of Ga-67 are leveraged to their full potential in the advancement of nuclear medicine.

Q & A

Basic Research Questions

Q. How can Ga-67 chloride synthesis protocols be optimized for radiopharmaceutical applications?

  • Methodology :

  • Use freshly prepared Ga-67 chloride and ligands (e.g., maltolate) in sodium salt form under controlled conditions (40°C, 25 minutes) to achieve high radiochemical purity (>97% via ITLC, >98% via HPLC) .
  • Measure specific activity (13–14 GBq/mmol) using mass spectrometry and validate stability in human serum for ≥24 hours to ensure reproducibility .
  • Data Table :
ParameterOptimal ValueAnalytical Method
Reaction Temperature40°CThermocouple
Radiochemical Purity>97% (ITLC)Thin-Layer Chromatography
Serum Stability>90% at 24 hoursHPLC/Radio-TLC

Q. What are the key considerations for designing biodistribution studies with Ga-67 complexes in preclinical models?

  • Methodology :

  • Use Swiss mice for in vivo studies, with time-point sampling (e.g., 1 h, 24 h post-injection) to track renal and hepatic clearance .
  • Compare Ga-67 cation vs. Ga-67 complexes (e.g., Ga-67-MAL) to assess pharmacokinetic differences, such as faster renal washout observed in Ga-67-MAL .
  • Include partition coefficient (log P) measurements (e.g., log P = 0.40 for Ga-67-MAL) to predict tissue penetration .

Advanced Research Questions

Q. How can contradictory findings in Ga-67 tumor uptake mechanisms be resolved?

  • Methodology :

  • Address conflicting hypotheses (e.g., transferrin-mediated transport vs. lysosomal accumulation) by performing competitive binding assays with iron-saturated transferrin or lysosomal inhibitors .
  • Use gene-edited cell lines (e.g., transferrin receptor knockouts) to isolate uptake pathways .
  • Key Evidence :
  • Ga-67 binds to transferrin in vitro but localizes in lysosomes in vivo, suggesting context-dependent mechanisms .
  • pH-dependent binding studies (pH 5.0–7.4) reveal increased Ga-67 affinity for bacterial siderophores over human cells, highlighting microbial interference risks .

Q. What experimental strategies mitigate false-negative results in Ga-67 imaging of lymphomas?

  • Methodology :

  • Combine Ga-67 scintigraphy with complementary imaging agents (e.g., FDG-PET) to improve sensitivity .
  • Pre-treat with deferoxamine mesylate to reduce background gallium retention in non-target tissues .
  • Optimize imaging timing (72–96 hours post-injection) to account for delayed tumor uptake in low-metastasis lymphomas .

Q. How do Ga-67 decay corrections impact longitudinal imaging studies?

  • Methodology :

  • Adjust for Ga-67’s 78-hour half-life using decay formula: A=A0×eλtA = A_0 \times e^{-λt}, where λ=ln(2)/T1/2λ = \ln(2)/T_{1/2} .
  • Validate corrections in phantom studies to ensure quantitative accuracy in multi-day protocols.
  • Data Table :
Time Post-Injection (h)Remaining Activity (%)
0100
2476.2
4858.1
7244.3

Contradiction Analysis

Q. Why do some tumors show low Ga-67 uptake despite high transferrin receptor expression?

  • Analysis :

  • Competing iron pools in serum (e.g., elevated ferritin) may saturate transferrin, reducing Ga-67 binding .
  • Tumors with acidic microenvironments (pH <6.5) may dissociate Ga-67 from transferrin prematurely, limiting retention .
    • Resolution :
  • Pre-screen patient serum iron levels and administer iron chelators (e.g., deferoxamine) to enhance Ga-67 availability .

Methodological Best Practices

Q. How to ensure reproducibility in Ga-67 radiochemistry protocols?

  • Guidelines :

  • Document ligand-to-Ga molar ratios (e.g., 1:1 for maltolate) and reaction pH (±0.1 tolerance) .
  • Validate purity with dual analytical methods (e.g., ITLC + HPLC) and report batch-specific activity .
  • Share raw chromatograms and biodistribution data in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.